molecular formula C14H15NO3 B14855234 Ethyl 2-(3,4-dimethylphenyl)oxazole-4-carboxylate

Ethyl 2-(3,4-dimethylphenyl)oxazole-4-carboxylate

Cat. No.: B14855234
M. Wt: 245.27 g/mol
InChI Key: JBFAMFHXHWNASO-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4-dimethylphenyl)oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an ethyl ester group at the 4-position and a 3,4-dimethylphenyl group at the 2-position of the oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3,4-dimethylphenyl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-dimethylbenzoyl chloride with ethyl oxalyl chloride in the presence of a base, followed by cyclization with ammonium acetate . The reaction conditions often require refluxing in an organic solvent such as toluene or xylene.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,4-dimethylphenyl)oxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted oxazole derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-(3,4-dimethylphenyl)oxazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(3,4-dimethylphenyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with cellular receptors, leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3,4-dimethylphenyl)oxazole-4-carboxylate
  • Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate
  • Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate

Uniqueness

This compound is unique due to the presence of the 3,4-dimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature can lead to distinct properties compared to other oxazole derivatives, making it a valuable compound for specific applications .

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

ethyl 2-(3,4-dimethylphenyl)-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C14H15NO3/c1-4-17-14(16)12-8-18-13(15-12)11-6-5-9(2)10(3)7-11/h5-8H,4H2,1-3H3

InChI Key

JBFAMFHXHWNASO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=COC(=N1)C2=CC(=C(C=C2)C)C

Origin of Product

United States

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